molecular formula C12H11IN4O B14917090 3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B14917090
M. Wt: 354.15 g/mol
InChI Key: VRTVMXZTKPEPAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall

Properties

Molecular Formula

C12H11IN4O

Molecular Weight

354.15 g/mol

IUPAC Name

3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H11IN4O/c1-7-2-3-8(6-9(7)13)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16)(H,17,18)

InChI Key

VRTVMXZTKPEPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2N)I

Origin of Product

United States

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